

# Spectroscopic Profile of 5,7-dimethoxycoumarin (Citropten): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Citropten

Cat. No.: B191109

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## Introduction

5,7-dimethoxycoumarin, also known as **Citropten** or Limettin, is a naturally occurring organic compound found in the essential oils of citrus fruits like limes, lemons, and bergamot.[1] Its chemical formula is  $C_{11}H_{10}O_4$ , and it belongs to the coumarin class of compounds, which are characterized by a benzopyran-2-one core structure.[2][3] This guide provides a comprehensive overview of the spectroscopic data for 5,7-dimethoxycoumarin, intended for researchers, scientists, and professionals in drug development. The data is presented in a structured format with detailed experimental protocols and a workflow visualization for spectroscopic analysis.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{11}H_{10}O_4$	[1][2]
Molar Mass	206.19 g/mol	[1][2]
Melting Point	146-149 °C	[1][4]
Appearance	Solid	[2][5]

## Spectroscopic Data

### $^1H$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the hydrogen atoms in a molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Proton	Chemical Shift ( $\delta$ ) in $\text{CDCl}_3$ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	6.12	d	9.6
H-4	7.98	d	9.6
H-6	6.28	d	2.3
H-8	6.41	d	2.3
5- $\text{OCH}_3$	3.89	s	-
7- $\text{OCH}_3$	3.86	s	-

Note: Data compiled from publicly available spectral databases.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of a molecule.[\[6\]](#)

Carbon	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)
C-2	161.2
C-3	112.9
C-4	144.2
C-4a	100.1
C-5	162.8
C-6	94.9
C-7	164.1
C-8	92.8
C-8a	156.4
5-OCH <sub>3</sub>	55.9
7-OCH <sub>3</sub>	55.7

Note: Data compiled from publicly available spectral databases.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Weak	C-H stretch (aromatic)
~2970, ~2840	Weak	C-H stretch (methyl)
~1720	Strong	C=O stretch (lactone)
~1610, ~1500, ~1450	Medium-Strong	C=C stretch (aromatic)
~1270, ~1120	Strong	C-O stretch (ether)
~830	Strong	C-H bend (out-of-plane)

Note: Data compiled from publicly available spectral databases.[7]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[8]

Ion	m/z (relative intensity %)
[M] <sup>+</sup>	206 (100)
[M-CH <sub>3</sub> ] <sup>+</sup>	191 (30)
[M-CO] <sup>+</sup>	178 (60)
[M-CO-CH <sub>3</sub> ] <sup>+</sup>	163 (45)

Note: Data compiled from publicly available spectral databases.[9]

## UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Solvent	$\lambda_{\text{max}}$ (nm)
Ethanol	221, 257, 323
Methanol	221, 256, 322

Note: Data compiled from publicly available spectral databases.

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A small amount of 5,7-dimethoxycoumarin is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube.
- **Instrumentation:** The spectra are recorded on an NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.[\[10\]](#)
- **Data Acquisition:** For  $^1\text{H}$  NMR, standard pulse sequences are used. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[\[11\]](#)
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** The solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically scanned over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** The characteristic absorption bands are assigned to specific functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[\[8\]](#)

#### Methodology:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).<sup>[2]</sup>
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## UV-Visible Spectroscopy

**Objective:** To determine the wavelengths of maximum absorption.

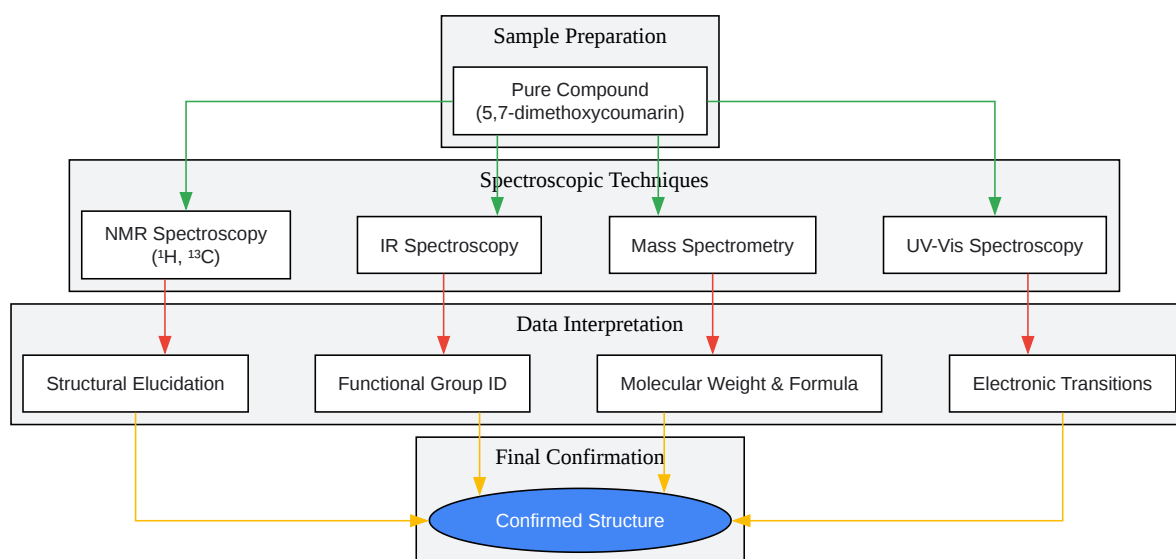
#### Methodology:

- **Sample Preparation:** A dilute solution of 5,7-dimethoxycoumarin is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- **Instrumentation:** The spectrum is recorded using a dual-beam UV-Visible spectrophotometer.
- **Data Acquisition:** The spectrophotometer scans a range of wavelengths (typically 200-800 nm), and the absorbance is recorded. A baseline is first recorded with the solvent-filled cuvettes.
- **Data Analysis:** The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the spectrum.

## Visualizations

### Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like 5,7-dimethoxycoumarin.



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Caption: Workflow for the spectroscopic analysis of 5,7-dimethoxycoumarin.

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